

# PAV-104: A Technical Whitepaper on its Pan-Respiratory Virus Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PAV-104   |           |
| Cat. No.:            | B12364326 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**PAV-104** is a novel small-molecule inhibitor demonstrating potent antiviral activity against a broad spectrum of respiratory viruses. Identified through a cell-free protein synthesis and assembly (CFPSA) screen, **PAV-104** targets a host-based mechanism, specifically the assembly of viral capsids, presenting a high barrier to viral resistance. Extensive research has elucidated its efficacy and mechanism of action against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and prior work has established its activity against several other families of respiratory viruses. This document provides a comprehensive technical overview of the available data on **PAV-104**, including its quantitative antiviral activity, detailed experimental protocols, and the current understanding of its mechanism of action.

## Pan-Respiratory Antiviral Activity of PAV-104

**PAV-104** has been identified as a broad-spectrum antiviral agent with efficacy against a range of respiratory viruses. While detailed quantitative data for viruses other than SARS-CoV-2 is limited in the public domain, initial research has demonstrated potent antiviral effects against Influenza virus, Nipah virus, respiratory syncytial virus (RSV), adenovirus, and human rhinovirus with minimal toxicity[1]. The development of **PAV-104** emerged from a chemotype with established broad activity against Orthomyxoviridae, Paramyxoviridae, Adenoviridae, Herpesviridae, and Picornaviridae[1].



## **Quantitative Antiviral Activity against SARS-CoV-2**

The antiviral potency of **PAV-104** has been extensively characterized against SARS-CoV-2 in various cell-based assays. The tables below summarize the key quantitative data.

Table 1: In Vitro Efficacy of PAV-104 against SARS-CoV-2

| Cell<br>Line | Virus<br>Strain      | Assay<br>Method                 | EC50<br>(nM) | EC90<br>(nM) | CC50<br>(nM) | Selectiv ity Index (SI = CC50/E C50) | Referen<br>ce |
|--------------|----------------------|---------------------------------|--------------|--------------|--------------|--------------------------------------|---------------|
| Calu-3       | USA-<br>WA1/202<br>0 | RT-qPCR<br>(N gene)             | 1.725        | 24.5         | 1306         | 757.1                                | [2]           |
| Calu-3       | USA-<br>WA1/202<br>0 | Infectious<br>Titer<br>(TCID50) | 0.5          | 10.3         | 1306         | 2612                                 | [2]           |
| Calu-3       | Not<br>Specified     | Not<br>Specified                | 1.7          | 23.5         | 3732         | 2195.3                               | [1]           |

Table 2: Comparative Efficacy of PAV-104 and Remdesivir against SARS-CoV-2 in Calu-3 Cells

| Compound   | Assay Method                 | EC50 (nM) | EC90 (nM) | Reference |
|------------|------------------------------|-----------|-----------|-----------|
| PAV-104    | RT-qPCR (N<br>gene)          | 1.725     | 24.5      | [2]       |
| Remdesivir | RT-qPCR (N<br>gene)          | 7.9       | 219.9     | [2]       |
| PAV-104    | Infectious Titer<br>(TCID50) | 0.5       | 10.3      | [2]       |
| Remdesivir | Infectious Titer<br>(TCID50) | 0.65      | 19.3      | [2]       |



#### **Mechanism of Action**

**PAV-104** exerts its antiviral effect through a host-centric mechanism that inhibits a late stage of the viral life cycle. It has been demonstrated that **PAV-104** does not interfere with viral entry, mRNA transcription, or protein synthesis[2][3]. Instead, its primary mechanism is the inhibition of viral particle assembly[2][4].

For SARS-CoV-2, **PAV-104** interacts with the viral nucleocapsid (N) protein, interfering with its oligomerization[2][4]. This disruption of N protein oligomerization is a critical failure point in the formation of new viral particles.

Furthermore, transcriptomic analysis has revealed that **PAV-104** reverses the induction of the Type-I interferon response and the 'maturation of nucleoprotein' signaling pathway that are typically triggered by SARS-CoV-2 infection[1][2][5]. This suggests that beyond direct inhibition of viral assembly, **PAV-104** may also have a modulating effect on the host's inflammatory response to the virus[1].





Click to download full resolution via product page

Caption: Mechanism of action of PAV-104 on the SARS-CoV-2 life cycle.



# Experimental Protocols Cell Lines and Virus Strains

- · Cell Lines:
  - Calu-3 (Human lung adenocarcinoma epithelial cells): Cultured in Eagle's Minimum Essential Medium (EMEM)[6].
  - Primary Human Airway Epithelial Cells (AECs): Cultured at an air-liquid interface (ALI) to model the in vivo lung microenvironment[1].
- Virus Strains:
  - SARS-CoV-2 (USA-WA1/2020)[2].
  - SARS-CoV-2 Gamma variant (Pango lineage designation P.1)[1].
  - SARS-CoV-2 Delta and Omicron variants[1].

#### In Vitro Antiviral Activity Assay in Calu-3 Cells

- Cell Seeding: Seed Calu-3 cells in 96-well plates.
- Compound Preparation: Prepare serial dilutions of PAV-104 in the appropriate cell culture medium.
- Pre-treatment: Pre-treat the cells with the diluted PAV-104 or DMSO (vehicle control) for one hour at 37°C.
- Infection: Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 or 0.001[2][3].
- Incubation: Maintain the compound in the media and incubate the infected cells for 24 to 48 hours at 37°C[2][3].
- Quantification of Viral Replication:



- RT-qPCR: Harvest the cells, isolate the RNA, and perform RT-qPCR to quantify the expression of the viral nucleocapsid (N) gene[1][2].
- TCID50 Assay: Collect the cell culture supernatant and determine the infectious viral titer using a 50% Tissue Culture Infectious Dose (TCID50) assay[1][2].

#### In Vitro Antiviral Activity Assay in Primary Human AECs

- Cell Culture: Culture primary human AECs at an air-liquid interface (ALI).
- Pre-treatment: Pre-treat the ALI-cultured AECs with PAV-104 in the basal compartment for one hour.
- Infection: Add SARS-CoV-2 (e.g., Gamma variant at an MOI of 0.1) to the apical and basal compartments and incubate for two hours at 37°C[1].
- Post-infection Treatment: Wash the cells and add fresh medium containing PAV-104 to the basal compartment.
- Incubation: Incubate the cells for 36 hours at 37°C[1].
- Analysis: Harvest the cells for RNA isolation and subsequent RT-qPCR analysis of viral gene expression[1].



Click to download full resolution via product page

Caption: Experimental workflow for testing PAV-104 in primary human AECs.

#### **Cytotoxicity Assay**

Cell Seeding: Seed Calu-3 cells in 96-well plates.



- Treatment: Treat the cells with a range of concentrations of PAV-104.
- Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
- MTT Assay: Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability[1].
- Calculation: Calculate the 50% cytotoxic concentration (CC50) value[1].

## **Nucleocapsid Oligomerization Inhibition Assay**

While the specific protocol for the SARS-CoV-2 N protein oligomerization inhibition assay with **PAV-104** is not detailed in the reviewed literature, such assays generally involve:

- Recombinant Protein Expression: Expression and purification of recombinant SARS-CoV-2 N protein.
- Oligomerization Induction: Inducing oligomerization of the N protein in vitro, often through the addition of RNA or by adjusting buffer conditions.
- Treatment: Incubating the N protein with various concentrations of **PAV-104** prior to or during the induction of oligomerization.
- Analysis: Analyzing the extent of N protein oligomerization using techniques such as native polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or dynamic light scattering.

#### **Signaling Pathway Modulation**

Transcriptomic studies of SARS-CoV-2 infected cells treated with **PAV-104** have revealed significant modulation of host signaling pathways.

#### Type-I Interferon (IFN) Signaling Pathway

SARS-CoV-2 infection typically induces a Type-I IFN response. However, treatment with **PAV-104** has been shown to reverse this induction and reduce the expression of specific IFN-regulated genes[1][7]. This modulation of the IFN pathway may contribute to an anti-inflammatory effect in addition to the direct antiviral activity[1].



#### **Maturation of Nucleoprotein Signaling Pathway**

**PAV-104** treatment negatively regulates the 'maturation of nucleoprotein' signaling pathway, which is normally upregulated by SARS-CoV-2 infection[1]. This pathway is known to support coronavirus replication, and its suppression by **PAV-104** is consistent with the observed mechanism of inhibiting viral assembly and budding[1].



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Novel Viral Assembly Inhibitor Blocks SARS-CoV-2 Replication in Airway Epithelial Cells
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. c19early.org [c19early.org]



- 6. escholarship.org [escholarship.org]
- 7. A viral assembly inhibitor blocks SARS-CoV-2 replication in airway epithelial cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PAV-104: A Technical Whitepaper on its Pan-Respiratory Virus Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364326#pan-respiratory-virus-activity-of-pav-104]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com